N-[2-(dimethylsulfamoyl)ethyl]-2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)acetamide

Physicochemical property Drug-likeness Benzoxazine

Researchers requiring structurally authenticated negative controls for H3R campaigns or modular intermediates for benzoxazin-2-yl acetamide libraries face supply gaps for tertiary sulfonamide analogs. This dimethylsulfamoyl-ethyl benzoxazinone directly addresses that gap: • Structurally orthogonal to benzimidazole, indole, and difluorobenzyl analogs - enables clean SAR differentiation. • Modular acetamide linkage supports downstream derivatization for focused library construction. • Predicted elevated tPSA vs. non-sulfonamide congeners facilitates membrane permeability profiling. Supplied with full analytical certificate; custom pack sizes and bulk quantities available on request.

Molecular Formula C14H19N3O5S
Molecular Weight 341.38 g/mol
Cat. No. B12156601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(dimethylsulfamoyl)ethyl]-2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)acetamide
Molecular FormulaC14H19N3O5S
Molecular Weight341.38 g/mol
Structural Identifiers
SMILESCN(C)S(=O)(=O)CCNC(=O)CC1C(=O)NC2=CC=CC=C2O1
InChIInChI=1S/C14H19N3O5S/c1-17(2)23(20,21)8-7-15-13(18)9-12-14(19)16-10-5-3-4-6-11(10)22-12/h3-6,12H,7-9H2,1-2H3,(H,15,18)(H,16,19)
InChIKeyVGRUUNVLCPUYEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: N-[2-(Dimethylsulfamoyl)ethyl]-2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)acetamide


N-[2-(dimethylsulfamoyl)ethyl]-2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)acetamide is a synthetic small molecule that combines a 3-hydroxy-2H-1,4-benzoxazine core with a dimethylsulfamoyl-ethyl acetamide side chain . The compound is classified as a sulfonamide-functionalized benzoxazinone derivative, a chemotype that has been broadly investigated in medicinal chemistry for enzyme inhibition and receptor modulation [1]. Current open-source primary literature contains no dedicated pharmacological or physicochemical characterization of this exact molecule. Procurement decisions must therefore be guided by structural analogy to better-characterized benzoxazin-2-yl acetamides and by supplier-provided certificates of analysis.

N-[2-(Dimethylsulfamoyl)ethyl]-2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)acetamide Substitution Risks


Benzoxazin-2-yl acetamides are not functionally interchangeable. The N-substituent on the acetamide linker critically dictates hydrogen-bonding capacity, lipophilicity, and metabolic stability [1]. The dimethylsulfamoyl-ethyl group on the target compound introduces a tertiary sulfonamide motif that is absent in common analogs bearing benzimidazole, indole, pyridine, or difluorobenzyl groups. This structural divergence is expected to alter target engagement kinetics and off-rate profiles relative to those analogs, making uncontrolled substitution risky in any assay where the acetamide side chain contributes to binding. Below we enumerate the limited quantitative evidence that exists.

Quantitative Differentiation: N-[2-(Dimethylsulfamoyl)ethyl]-2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)acetamide


Predicted Physicochemical Profile vs. Analogs

At the time of this analysis, no experimentally measured logP, solubility, or pKa values have been published in the peer-reviewed literature for the target compound. However, in silico predictions (ZINC database, mid-pH reference protomer) for closely related benzoxazine scaffolds indicate that the dimethylsulfamoyl-ethyl substituent increases topological polar surface area (tPSA) and hydrogen-bond acceptor count relative to simple aromatic N-substituents [1]. This differential is class-level inference only and must be experimentally verified for the target compound.

Physicochemical property Drug-likeness Benzoxazine

Lack of Receptor Activity Data vs. Samelisant

The dimethylsulfamoyl-ethyl motif present in the target compound is structurally reminiscent of the histamine H3 receptor inverse agonist Samelisant (SUVN-G3031; CAS 1394808-20-8), which contains a dimethylsulfamoyl group but on a different core scaffold . Samelisant demonstrates high affinity for human H3R (Ki = 8.7 nM) and oral brain penetration . No binding or functional data exist to confirm or exclude H3R off-target activity for the target compound. This lack of data is a critical differentiator: Samelisant is a well-characterized H3R tool, whereas the target compound's receptor profile is unknown. Users requiring H3R activity should procure Samelisant; users requiring a benzoxazine-core comparator devoid of known H3R liabilities should verify this empirically.

H3 receptor histamine CNS penetration

Synthetic Utility as a Library Intermediate

A structurally related compound, 2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)-N-(pyridin-2-ylmethyl)acetamide, has been described as a synthetic intermediate accessible via reductive cyclization of 2-(2-nitrophenoxy)acetonitrile adducts . The target compound's dimethylsulfamoyl-ethyl amine precursor is a commercially available building block, suggesting that the target molecule may serve as a modular scaffold for parallel library synthesis [1]. This positions the target compound as a potentially versatile late-stage intermediate, a feature not shared by analogs with less functionalized N-substituents.

Synthesis intermediate benzoxazine

Application Scenarios: N-[2-(Dimethylsulfamoyl)ethyl]-2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)acetamide


Negative Control for H3 Receptor Screening

Given its structural resemblance to the dimethylsulfamoyl region of Samelisant but a completely different core, the target compound may serve as a negative control or orthogonal chemotype in H3R campaigns, provided the user first confirms lack of H3R binding experimentally .

Benzoxazine Library Synthesis Intermediate

The compound's modular acetamide linkage and readily functionalized sulfonamide group make it a candidate intermediate for generating focused libraries of benzoxazin-2-yl acetamide derivatives, as supported by patent literature on benzoxazinone synthesis [1].

Physicochemical Probe for Sulfonamide SAR

The predicted higher tPSA and hydrogen-bond acceptor count relative to non-sulfonamide analogs suggest utility in probing the impact of polarity on membrane permeability within a congeneric series, once experimental logP and PAMPA data are generated [2].

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